(2S)-2-羟基丁二酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2S)-2-hydroxybutanedioic acid, sodium salt” is a sodium salt variant of a hydroxybutanedioic acid. Salts are typically formed when an acid reacts with a base, resulting in the acid’s hydrogen being replaced by a metal, in this case, sodium .

Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include aspects like solubility, melting point, boiling point, and reactivity . Specific properties for “(2S)-2-hydroxybutanedioic acid, sodium salt” are not available in my sources.科学研究应用

环境与食品安全

(2S)-2-羟基丁二酸钠盐在各种环境与食品安全应用中发挥着至关重要的作用。包括羟基丁酸钠在内的钠盐已被研究其环境归宿和影响。例如,钠盐以其抗菌特性而闻名,这在食品保鲜和安全中至关重要。研究表明,钠盐,特别是氯化钠,对于生产安全、有益健康的食品至关重要,因为它能抑制各种食品系统中致病微生物和腐败微生物的生长。乳酸钠和醋酸钠与氯化钠一起被广泛用于防止即食肉制品中产生有害细菌,这突出了钠盐在维持食品质量和安全中的重要性 (Taormina, 2010)。

工业和环境修复

在工业和环境修复领域,作为一种钠盐,过碳酸钠 (SPC) 已成为处理受污染水和土壤的潜在替代方案,因为它具有环保、经济且有效的氧化特性。SPC 的固态允许以较温和的速度释放过氧化氢,使其适用于修复受污染的环境。过碳酸钠在高级氧化工艺 (P-AOPs) 中的使用展示了其通过产生活性氧来降解有机污染物的能力,为环境修复提供了一种有效的解决方案。对 P-AOPs 应用的审查展示了利用钠盐降解新兴污染物的进展,从而强调了钠盐在增强环境可持续性和解决污染中的重要性 (Liu et al., 2021)。

盐和健康:减盐策略

钠摄入对健康的意义引发了在不影响食品安全和质量的情况下研究减少钠摄入策略。氯化钠是一种常见的钠盐,是食品风味、质地和保鲜的关键。然而,过量摄入钠与健康风险有关,这促使人们研究在保持食品安全性和可口性的同时减少食品中的钠含量。例如,加工肉制品中的减盐策略研究讨论了各种方法,包括隐形减盐、使用代盐和高压加工等新技术,以减少钠含量,同时确保微生物安全性和消费者对低钠产品的接受度 (Inguglia et al., 2017)。

作用机制

Target of Action

DL-Malic acid monosodium salt, also known as (2S)-2-hydroxybutanedioic acid, sodium salt, (-)-Sodium hydrogen malate, or L-(-)-Malic acid sodium salt, primarily targets the malic enzyme (ME1) . This enzyme is widespread in all kinds of organisms and plays a crucial role in the provision of NADPH to promote desaturation and elongation reactions leading to the formation of polyunsaturated fatty acids (PUFAs) in some oleaginous organisms .

Mode of Action

The compound interacts with its target, the malic enzyme, by serving as a substrate. The malic enzyme catalyzes the reversible oxidative decarboxylation of malate to pyruvate, CO2, and NAD(P)H in the presence of a divalent metal ion . This interaction results in changes in the enzyme’s activity and the production of NADPH.

Biochemical Pathways

The primary biochemical pathway affected by DL-Malic acid monosodium salt is the malate-pyruvate pathway . This pathway involves the conversion of malate to pyruvate, a key intermediate in several metabolic pathways. The action of DL-Malic acid monosodium salt on the malic enzyme increases the production of NADPH, which is required for lipid synthesis and fatty acid desaturation .

Pharmacokinetics

It is known that the compound is an odourless white powder and is freely soluble in water . These properties suggest that the compound may have good bioavailability.

Result of Action

The action of DL-Malic acid monosodium salt results in increased neutral and total lipid content and significantly increased saturated fatty acids (SFAs) and polyunsaturated fatty acids (PUFAs) . Additionally, increased ME1 activity is accompanied by elevated NADPH content , indicating that increased ME1 activity produces additional NADPH compared with that of the wild type .

生化分析

Biochemical Properties

DL-Malic acid monosodium salt plays a significant role in biochemical reactions. It is involved in several metabolic pathways, including the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the tricarboxylic acid (TCA) cycle, the glyoxylate pathway, and direct one-step conversion of pyruvate into malic acid . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

DL-Malic acid monosodium salt exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Malic acid monosodium salt can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DL-Malic acid monosodium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DL-Malic acid monosodium salt is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

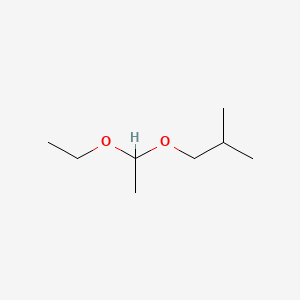

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-hydroxybutanedioic acid, sodium salt involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Maleic acid (C4H4O4)", "Hydrogen peroxide (H2O2)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve maleic acid in water to form a solution.", "Step 2: Add sodium hydroxide to the solution to adjust the pH to around 7.", "Step 3: Add hydrogen peroxide to the solution and stir for several hours at room temperature.", "Step 4: Heat the solution to 80-90°C for several hours to complete the oxidation reaction.", "Step 5: Cool the solution and adjust the pH to around 2-3 using hydrochloric acid.", "Step 6: Filter the solution to remove any solids and collect the filtrate.", "Step 7: Add sodium hydroxide to the filtrate to adjust the pH to around 7-8.", "Step 8: Evaporate the solution to dryness to obtain the (2S)-2-hydroxybutanedioic acid, sodium salt." ] } | |

CAS 编号 |

68303-40-2 |

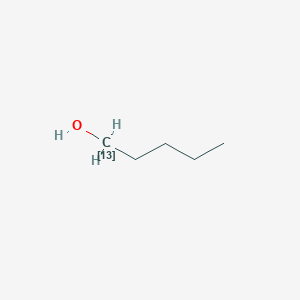

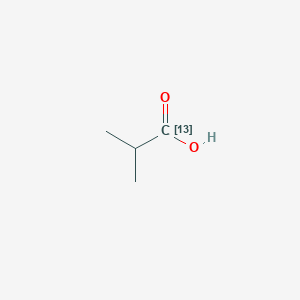

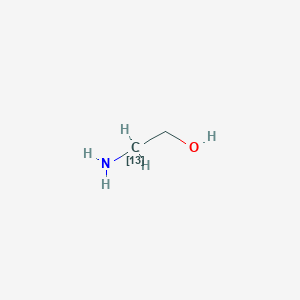

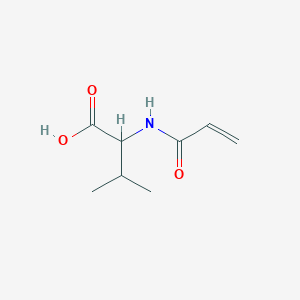

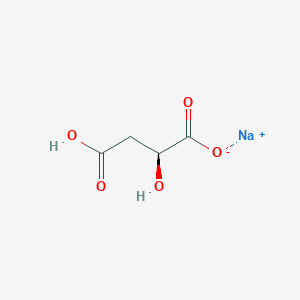

分子式 |

C4H6NaO5 |

分子量 |

157.08 g/mol |

IUPAC 名称 |

sodium;(2S)-2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI 键 |

YMJXEWZMJGYPTL-DKWTVANSSA-N |

手性 SMILES |

C([C@@H](C(=O)O)O)C(=O)O.[Na] |

SMILES |

C(C(C(=O)[O-])O)C(=O)O.[Na+] |

规范 SMILES |

C(C(C(=O)O)O)C(=O)O.[Na] |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium hydrogen malate influence plant physiology?

A1: Sodium hydrogen malate plays a crucial role in the dark fixation of carbon dioxide in plants. Research indicates that when supplied with bicarbonate ions, both Arrhenatherum elatius and Deschampsia flexuosa incorporate carbon primarily into malate within hours []. This process leads to a significant increase in the total acid content of roots, primarily due to malate accumulation []. Notably, the response to malate varies between plant species. While Deschampsia flexuosa exhibits root growth inhibition across a range of malate concentrations, Arrhenatherum elatius shows stimulation at low concentrations and only slight inhibition at higher levels []. This suggests a complex interplay between malate levels and plant physiology.

Q2: Can sodium hydrogen malate be used in organic synthesis?

A2: Yes, sodium hydrogen malate can be utilized in the synthesis of naturally occurring coumarins. A study demonstrated the efficient synthesis of umbelliferone and daphnetin, two bioactive coumarins, by reacting resorcinol or phloroglucinol with sodium hydrogen malate under microwave irradiation with catalytic sulfuric acid []. This method offers a rapid and convenient route for obtaining these valuable compounds.

Q3: Are there applications for sodium hydrogen malate in food science?

A3: Research suggests that partially neutralized polycarboxylic acids, specifically including sodium hydrogen malate, are being explored as coating agents for food-grade particles []. This approach aims to enhance the properties and functionality of food ingredients.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。